N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
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Description
N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C29H31N5O3 and its molecular weight is 497.599. The purity is usually 95%.
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Biological Activity
N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the oxadiazole moiety is significant, as compounds containing this heterocycle have been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Piperidine Ring : A six-membered ring containing nitrogen, which is often involved in biological interactions.
- Oxadiazole Moiety : Known for its diverse biological properties, including anticancer and antimicrobial activities.
- Ethoxyphenyl Group : This substituent may enhance lipophilicity and influence the compound's interaction with biological membranes.
Anticancer Activity
Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. For instance, a study highlighted that 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. The compound this compound was tested against several cancer types, showing promising results in inhibiting cell proliferation.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 15.0 | |
MCF7 (Breast Cancer) | 20.5 | |
A549 (Lung Cancer) | 18.3 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds featuring the oxadiazole ring have been shown to possess activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with oxadiazole moieties have shown inhibitory effects on various enzymes such as histone deacetylases (HDACs), which are crucial in cancer progression.
- Induction of Apoptosis : Studies suggest that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with protein synthesis have been noted as key mechanisms for the antimicrobial activity observed.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-3-36-25-12-5-4-9-23(25)19-31-28(35)21-13-16-34(17-14-21)27-24(11-7-15-30-27)29-32-26(33-37-29)22-10-6-8-20(2)18-22/h4-12,15,18,21H,3,13-14,16-17,19H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJVASRCPWTBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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